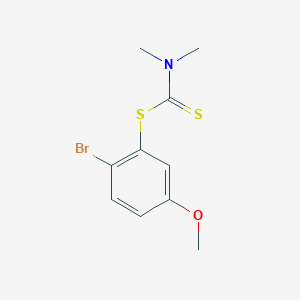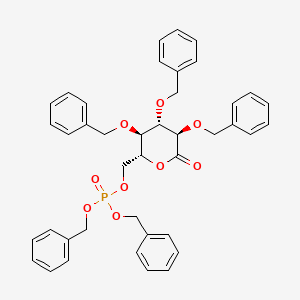
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound that features a tetrahydropyran ring with multiple benzyloxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often include the use of protecting groups such as benzyl groups to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy protecting groups.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups would yield benzaldehyde or benzoic acid derivatives, while reduction would yield the deprotected tetrahydropyran derivative.
科学的研究の応用
Chemistry
In chemistry, Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. Its structure makes it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the phosphate group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural features.
作用機序
The mechanism of action of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with molecular targets through its phosphate group. This group can form strong interactions with enzymes or receptors, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares the benzyloxy protecting groups and is used in carbohydrate synthesis.
Phenyl 6-O-benzyl-1-thio-α-D-mannoside: Similar in structure, this compound is also used in the synthesis of complex carbohydrates.
Uniqueness
Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is unique due to its combination of a tetrahydropyran ring with multiple benzyloxy groups and a phosphate ester. This combination provides a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C41H41O9P |
|---|---|
分子量 |
708.7 g/mol |
IUPAC名 |
dibenzyl [(2R,3R,4S,5R)-6-oxo-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C41H41O9P/c42-41-40(46-28-34-20-10-3-11-21-34)39(45-27-33-18-8-2-9-19-33)38(44-26-32-16-6-1-7-17-32)37(50-41)31-49-51(43,47-29-35-22-12-4-13-23-35)48-30-36-24-14-5-15-25-36/h1-25,37-40H,26-31H2/t37-,38-,39+,40-/m1/s1 |
InChIキー |
DEELTHOQFSNAIO-OPGJLUCNSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
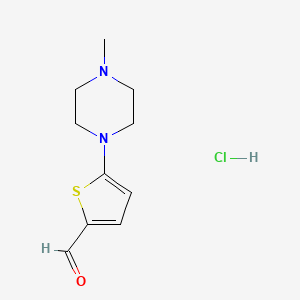

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

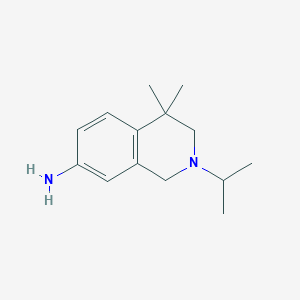

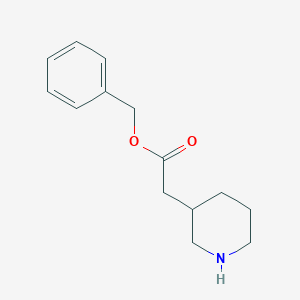
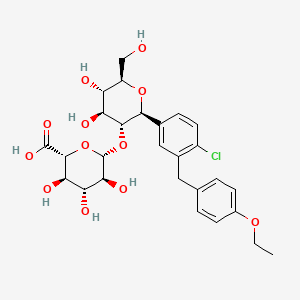

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
